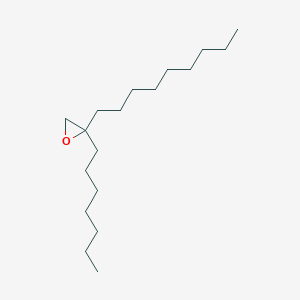

2-Heptyl-2-nonyloxirane

Description

2-Heptyl-2-nonyloxirane is an epoxide compound characterized by a three-membered cyclic ether (oxirane) core substituted with a heptyl (C₇H₁₅) and a nonyl (C₉H₁₉) group at the 2-position. This structural configuration imparts unique physicochemical properties, including moderate hydrophobicity and reactivity typical of epoxides.

The compound’s stability and handling precautions align with standard epoxide safety protocols, though its exact hazard profile requires careful evaluation (see Section 2).

Properties

CAS No. |

922163-87-9 |

|---|---|

Molecular Formula |

C18H36O |

Molecular Weight |

268.5 g/mol |

IUPAC Name |

2-heptyl-2-nonyloxirane |

InChI |

InChI=1S/C18H36O/c1-3-5-7-9-10-12-14-16-18(17-19-18)15-13-11-8-6-4-2/h3-17H2,1-2H3 |

InChI Key |

HYHZOQXOEJAWDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1(CO1)CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-2-nonyloxirane can be achieved through the epoxidation of alkenes. One common method involves the reaction of undec-1-ene with metachloroperbenzoic acid (mCPBA) in dichloromethane at low temperatures. The reaction proceeds as follows:

Starting Material: Undec-1-ene

Reagent: Metachloroperbenzoic acid (mCPBA)

Solvent: Dichloromethane

Temperature: Ice-cold conditions

The reaction yields this compound as the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation processes. These processes utilize similar reagents and conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-2-nonyloxirane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the oxirane ring can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO).

Major Products Formed

Diols: Formed from the oxidation of the oxirane ring.

Alcohols: Formed from the reduction of the oxirane ring.

Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Heptyl-2-nonyloxirane has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Heptyl-2-nonyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific conditions used.

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity: this compound’s predicted LogP (~7.2) suggests higher lipophilicity compared to styrene oxide (LogP 1.4) but slightly lower than 2-[(2-Nonylphenoxy)methyl]oxirane (LogP 8.1).

- Thermal Stability: Long-chain epoxides like 1,2-epoxyhexadecane and this compound decompose at elevated temperatures, limiting high-temperature applications without stabilizers.

Hazard Profiles and Regulatory Classifications

Key Observations :

- Toxicity: 2-[(2-Nonylphenoxy)methyl]oxirane exhibits lower acute oral toxicity (Category 4) compared to styrene oxide (Category 2) but shares similar skin/eye irritation risks .

- Regulatory Status: Long-chain epoxides like this compound may face restrictions under REACH due to persistence concerns, whereas styrene oxide is classified as a suspected carcinogen.

Biological Activity

2-Heptyl-2-nonyloxirane is a compound belonging to the class of epoxides, which are cyclic ethers with a three-membered ring structure. This compound has garnered attention in various fields, including pharmacology, toxicology, and environmental science due to its unique biological properties. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 102-92-3 |

| Molecular Formula | C11H22O |

| Molecular Weight | 170.29 g/mol |

| IUPAC Name | This compound |

| Structure | Structure |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into cell membranes, potentially altering their permeability and fluidity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can affect cellular signaling pathways and lead to apoptosis in sensitive cell types.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant inhibition of growth for:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting moderate antimicrobial efficacy.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Results showed that the compound induced cell death in a dose-dependent manner, with IC50 values around 30 µM for HeLa cells and 25 µM for MCF-7 cells. This suggests potential applications in cancer therapy.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Applied Microbiology investigated the antimicrobial activity of various epoxides, including this compound. The results indicated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential as a therapeutic agent against biofilm-associated infections . -

Cytotoxicity Assessment :

In a study focusing on the cytotoxic effects of epoxides on cancer cells, researchers found that this compound significantly reduced cell viability in both HeLa and MCF-7 cell lines through the induction of apoptosis. Flow cytometry analysis revealed increased annexin V-positive cells after treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.